Naphthalen-1-yl biphenyl-4-carboxylate
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Overview
Description
NAPHTHALEN-1-YL [1,1’-BIPHENYL]-4-CARBOXYLATE is an organic compound that features a naphthalene ring and a biphenyl moiety connected through a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAPHTHALEN-1-YL [1,1’-BIPHENYL]-4-CARBOXYLATE typically involves the Suzuki cross-coupling reaction. This method allows the attachment of various substituents to tailor the chemical structure . The reaction conditions often include the use of palladium catalysts and arylboronic acids under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions with optimized conditions to ensure high yield and purity. The process is typically carried out in specialized reactors that can maintain the necessary temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
NAPHTHALEN-1-YL [1,1’-BIPHENYL]-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
NAPHTHALEN-1-YL [1,1’-BIPHENYL]-4-CARBOXYLATE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of NAPHTHALEN-1-YL [1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The compound’s effects are mediated through its binding to these targets, which can alter their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-4-amine
- N4,N4’-Di(naphthalen-1-yl)-[1,1’-biphenyl]-4,4’-diamine
- 3,5-di(naphthalen-1-yl)-1-phenylbenzene
Uniqueness
NAPHTHALEN-1-YL [1,1’-BIPHENYL]-4-CARBOXYLATE is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and material science.
Properties
Molecular Formula |
C23H16O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
naphthalen-1-yl 4-phenylbenzoate |
InChI |
InChI=1S/C23H16O2/c24-23(25-22-12-6-10-19-9-4-5-11-21(19)22)20-15-13-18(14-16-20)17-7-2-1-3-8-17/h1-16H |
InChI Key |
SHFGJAOGJZWGAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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